Methyl 3-(hydroxymethyl)-4-methylbenzoate

Organic synthesis Building block Oxidation chemistry

Researchers requiring 3-formyl-4-methylbenzoate often endure multi-step protection/deprotection with phenolic analogs. Methyl 3-(hydroxymethyl)-4-methylbenzoate (CAS 1427432-71-0) eliminates this: the benzylic -CH₂OH oxidizes directly to -CHO. - Regioselective EAS directed by 3-CH₂OH (o/p) + 4-CH₃ (p) for predictable functionalization - Orthogonal reactivity: ester hydrolysis preserves 3-CH₂OH for unsymmetrical bifunctional building blocks - HPLC/LC-MS reference: distinct retention vs. 3-OH analog (MW 180.20 vs. 166.17) Supplied at ≥97% purity.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 1427432-71-0
Cat. No. B1523902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)-4-methylbenzoate
CAS1427432-71-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)CO
InChIInChI=1S/C10H12O3/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5,11H,6H2,1-2H3
InChIKeyQSMKKOCKOHLUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)-4-methylbenzoate: Specifications & Identity


Methyl 3-(hydroxymethyl)-4-methylbenzoate (CAS 1427432-71-0) is a substituted benzoate ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . The compound features a benzoic acid methyl ester core bearing a hydroxymethyl (-CH₂OH) substituent at the 3-position and a methyl (-CH₃) group at the 4-position . This substitution pattern distinguishes it from the more commonly available methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3), which bears a phenolic -OH rather than a benzylic -CH₂OH group [1]. Commercial availability is limited; the compound is offered primarily as a research chemical building block with a typical purity specification of 97% from select suppliers .

Supports oxidative conversion to aldehyde/acid derivatives, a pathway not available via the 3-hydroxy analog
Reduction yields dual primary alcohol diol for bifunctional monomer applications
Research-grade building block; typical purity 97% from select suppliers

Methyl 3-(hydroxymethyl)-4-methylbenzoate: Why Substitution Fails


Substitution with structurally similar benzoate esters is not functionally equivalent due to the distinct reactivity and physicochemical consequences of the 3-hydroxymethyl versus 3-hydroxy or 4-hydroxymethyl substitution patterns. Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) presents a phenolic -OH group with a pKa of approximately 9-10 and distinct hydrogen-bonding donor capacity, whereas the target compound's benzylic -CH₂OH group has a higher pKa (~15-16) and participates in different reaction manifolds [1]. The positional isomer methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) exhibits a melting point range of 47-50 °C , markedly different from the 3,4-disubstituted target compound, indicating divergent crystalline packing and solubility behavior that would affect formulation and purification workflows . The combination of 3-CH₂OH and 4-CH₃ substituents on the target compound creates a unique electronic environment on the aromatic ring that influences the regioselectivity of electrophilic aromatic substitution reactions relative to analogs lacking either substituent .

Phenolic vs. benzylic alcohol reactivity
Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) bears a phenolic -OH (pKa ~9-10), leading to quinone-type oxidation; the target’s benzylic -CH₂OH (pKa ~15-16) follows aldehyde/acid pathways. Reaction outcomes may diverge significantly.
Positional isomer physicochemical differences
Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) exhibits a different melting point (47–50 °C) and crystal packing, which can alter solubility and purification behavior compared to the 3,4-disubstituted target.
Electronic substituent effects on regioselectivity
The combined 3-CH₂OH and 4-CH₃ substituents create a unique aromatic electronic environment that may shift regioselectivity in electrophilic substitution relative to analogs missing either group.

Methyl 3-(hydroxymethyl)-4-methylbenzoate: Differentiation Evidence


Oxidative Access to Aldehydes and Carboxylic Acids

The benzylic -CH₂OH group of methyl 3-(hydroxymethyl)-4-methylbenzoate can undergo controlled oxidation to yield the corresponding 3-formyl-4-methylbenzoic acid derivative or further to the 3-carboxy-4-methylbenzoic acid derivative . This oxidative transformation is chemically inaccessible to the 3-hydroxy analog (methyl 3-hydroxy-4-methylbenzoate, CAS 3556-86-3), which instead undergoes oxidation to quinone-type structures via phenolic oxidation pathways [1]. Common oxidizing agents reported for this transformation include potassium permanganate in acidic or basic medium and chromium trioxide .

Oxidative Pathway
Class-level
Target: benzylic alcohol → aldehyde/acid
Comparator (3-hydroxy): phenol → quinone
Supports aldehyde/carboxylic acid synthesis from the 3-position
KMnO₄ or CrO₃ conditions; verify pathway selectivity
Organic synthesis Building block Oxidation chemistry

Reduction to Dual Primary Alcohol Diol

The methyl ester group of methyl 3-(hydroxymethyl)-4-methylbenzoate can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride to afford 3-(hydroxymethyl)-4-methylbenzyl alcohol . This yields a diol product with two primary alcohol groups (one benzylic from the ester reduction, one pre-existing at the 3-position). In contrast, reduction of the comparator methyl 4-methylbenzoate (which lacks the 3-hydroxymethyl group) yields only 4-methylbenzyl alcohol, a mono-ol .

Reduction Product
Class-level
Target: diol (two 1° -OH)
Comparator (4-methylbenzoate): mono-ol (one 1° -OH)
Supports bifunctional diol monomer synthesis
LiAlH₄ in anhydrous ether; product requires verification
Reduction chemistry Diol synthesis Polymer precursors

LC-MS Differentiation by Molecular Weight

Methyl 3-(hydroxymethyl)-4-methylbenzoate has a molecular weight of 180.20 g/mol (C₁₀H₁₂O₃) , while the closely related methyl 3-hydroxy-4-methylbenzoate has a molecular weight of 166.17 g/mol (C₉H₁₀O₃) [1]. This 14.03 Da mass difference corresponds to a -CH₂- unit (methylene insertion) in the target compound. In LC-MS analysis, this mass differential produces distinct [M+H]⁺ ions at m/z 181.2 versus 167.2, enabling unambiguous identification and quantification of the target compound in mixtures or reaction monitoring .

LC-MS Differentiation
Head-to-head
ΔMW = 14.03 Da
Δ[M+H]⁺ = 14 m/z
Supports unambiguous identification vs. 3-hydroxy analog
ESI positive mode; m/z 181.2 vs 167.2
Analytical chemistry LC-MS Quality control

Methyl 3-(hydroxymethyl)-4-methylbenzoate: High-Value Applications


Controlled Oxidation to Benzaldehyde Intermediates

Researchers requiring a 3-formyl-4-methylbenzoate scaffold can employ methyl 3-(hydroxymethyl)-4-methylbenzoate as the starting material. Controlled oxidation of the benzylic -CH₂OH group using KMnO₄ or CrO₃ yields the corresponding aldehyde derivative . This approach avoids the need for formylation of the 3-hydroxy analog, which would require protection/deprotection sequences due to competing phenolic reactivity .

Bifunctional Monomers for Polymer Synthesis

Reduction of the methyl ester with LiAlH₄ produces 3-(hydroxymethyl)-4-methylbenzyl alcohol, a diol bearing two primary hydroxyl groups . This diol can serve as a monomer for polyester or polyurethane synthesis. Alternatively, the intact ester group can be hydrolyzed to the carboxylic acid while the 3-CH₂OH remains available for orthogonal functionalization, enabling the synthesis of unsymmetrical bifunctional building blocks .

Analytical Reference Standard Applications

Due to its distinct molecular weight (180.20 g/mol) and unique retention characteristics relative to the 3-hydroxy analog (166.17 g/mol), methyl 3-(hydroxymethyl)-4-methylbenzoate is suitable as a reference standard for HPLC and LC-MS method development . Its use enables accurate quantification and impurity profiling in synthetic mixtures where both hydroxymethyl and hydroxy analogs may be present as intermediates or byproducts .

Regioselective Electrophilic Substitution Scaffold

The combined 3-hydroxymethyl and 4-methyl substituents create a unique electronic environment that directs electrophilic aromatic substitution to specific positions on the ring . The 3-CH₂OH group acts as an ortho/para director, while the 4-CH₃ reinforces para direction relative to its own position. This regioselective control is valuable for introducing additional functionality (e.g., halogenation, nitration) at predictable ring positions .

Application
Selection Property
Validation Focus
Synthesis of 3-formyl-4-methylbenzoate derivatives
Benzylic alcohol oxidation compatibility
Aldehyde/carboxylic acid product verification
Diol-based polymer precursor synthesis
Dual primary alcohol functionality
Diol identity and polymerizability assessment
Analytical reference standard for HPLC/LC-MS
Unique molecular mass and retention behavior
Chromatographic resolution from 3-hydroxy analog
Regioselective electrophilic substitution scaffold
Substituent electronic directing effects
Substitution regiochemistry validation
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